Lepadin H

Cytotoxicity Cancer Cell Lines Structure-Activity Relationship

Lepadin H is a marine-derived cis-fused decahydroquinoline alkaloid originally isolated from the Australian ascidian Aplidium tabascum. Structurally, it belongs to the lepadin family of over 60 members characterized by a decahydroquinoline core with either cis or trans ring fusion, an octyl side chain at C-5, and an α,β-unsaturated ester moiety at C-3.

Molecular Formula C26H45NO3
Molecular Weight 419.6 g/mol
Cat. No. B12383305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLepadin H
Molecular FormulaC26H45NO3
Molecular Weight419.6 g/mol
Structural Identifiers
SMILESCCCC=CC=CC(=O)OC1CC2C(CCCC2NC1C)CCCCC(CCC)O
InChIInChI=1S/C26H45NO3/c1-4-6-7-8-9-18-26(29)30-25-19-23-21(14-10-11-16-22(28)13-5-2)15-12-17-24(23)27-20(25)3/h7-9,18,20-25,27-28H,4-6,10-17,19H2,1-3H3/b8-7+,18-9+/t20-,21-,22+,23-,24+,25+/m0/s1
InChIKeyRLTXIRPCJHXWEP-AFEGZDPGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lepadin H for Procurement: A Cis-Fused Decahydroquinoline Marine Alkaloid and Ferroptosis Inducer


Lepadin H is a marine-derived cis-fused decahydroquinoline alkaloid originally isolated from the Australian ascidian Aplidium tabascum [1][2]. Structurally, it belongs to the lepadin family of over 60 members characterized by a decahydroquinoline core with either cis or trans ring fusion, an octyl side chain at C-5, and an α,β-unsaturated ester moiety at C-3 [3][4]. Lepadin H has been identified as a potent ferroptosis inducer that activates the p53-SLC7A11-GPX4 pathway, distinguishing it mechanistically from many other lepadin family members [5]. The compound has been the subject of total synthesis efforts that enabled unambiguous configurational determination and scalable production for research applications [6][7].

Why Lepadin H Cannot Be Simply Substituted by Other Lepadins or Generic Ferroptosis Inducers


Lepadins are a structurally diverse family of decahydroquinoline alkaloids with over 60 known members that exhibit distinct biological profiles [1][2]. Generic substitution among lepadin family members is not scientifically justified due to fundamental differences in: (1) stereochemical configuration (cis vs trans ring fusion) that dictates target engagement, (2) the presence or absence of the α,β-unsaturated ester Michael acceptor essential for ferroptosis induction, and (3) substantial variation in cytotoxic potency and selectivity across cancer cell lines [3][4]. Even within the subset of ferroptosis-active lepadins (E and H), differences in side-chain unsaturation and stereochemistry lead to distinct in vivo pharmacokinetic and toxicity profiles, as evidenced by the selective in vivo validation of lepadin H over its closest analog lepadin E .

Quantitative Evidence for Lepadin H Differentiation vs. Lepadin Analogs


Lepadin H vs. Lepadins B, C, D, F, G, L: Superior Cytotoxic Potency Across Cancer Cell Lines

In a systematic in vitro cytotoxicity evaluation using synthetic samples of lepadins A–E, H, and ent-I against nine cancer cell lines and one normal cell line via MTT assay, lepadins E and H exhibited stronger inhibitory effects than other lepadin family members (B, C, D, F, G, L), except lepadin A which had been previously reported separately [1]. Lepadin H demonstrated an IC50 range of 2.5–10 μM across the tested cancer cell lines, placing it among the most potent members of the lepadin family [1].

Cytotoxicity Cancer Cell Lines Structure-Activity Relationship

Lepadin H vs. Normal Cells: Moderate Therapeutic Selectivity for Cancer Cell Targeting

In the same comparative cytotoxicity study, lepadins E and H displayed moderate selectivity between normal and cancerous cells, with a selectivity ratio of 2–7 times greater cytotoxicity against cancer cells relative to normal cells [1]. This selectivity profile distinguishes lepadin H from non-selective cytotoxic agents and provides a defined therapeutic index for experimental applications.

Selectivity Therapeutic Window Normal Cell Toxicity

Lepadin H vs. Lepadin E: Validated In Vivo Antitumor Efficacy with Negligible Organ Toxicity

While both lepadins E and H demonstrated potent in vitro ferroptosis induction, lepadin H was specifically selected and validated in an animal model study. In mouse xenograft experiments, lepadin H significantly inhibited tumor growth while exhibiting negligible toxicity to major normal organs [1]. This in vivo validation provides a critical differentiation point for procurement decisions, as it confirms that lepadin H's in vitro activity translates to therapeutic efficacy in a whole-organism model with an acceptable safety profile.

In Vivo Efficacy Xenograft Model Toxicity Assessment

Lepadin H vs. Lepadin A: Distinct Mechanism of Action (Ferroptosis vs. Immunogenic Cell Death)

Lepadin H induces cell death through ferroptosis via the classical p53-SLC7A11-GPX4 pathway, characterized by increased ROS production, lipid peroxidation, reduced SLC7A11 and GPX4 levels, and upregulated ACSL4 expression [1]. In contrast, lepadin A has been identified as an inducer of immunogenic cell death (ICD) through a CD91-dependent pathway, representing a mechanistically distinct anticancer activity [2][3]. This mechanistic divergence means that experimental outcomes cannot be extrapolated between these compounds, necessitating procurement of lepadin H specifically for ferroptosis-focused research programs.

Mechanism of Action Ferroptosis Immunogenic Cell Death

Lepadin H vs. Lepadins A–C: Distinctive trans-C2,C3 Stereochemistry Enabling Michael Acceptor Functionality

The C2,C3 relative configuration distinguishes lepadins into two structural classes: cis configuration in lepadins A–C, F, and G, versus trans configuration in lepadins D, E, and H [1][2]. The trans configuration in lepadin H positions the α,β-unsaturated ester moiety as an effective Michael acceptor, a structural feature critical for ferroptosis induction through covalent modification of target proteins [3]. Lepadins with cis configuration (A–C, F, G) lack this optimal Michael acceptor geometry, correlating with their significantly weaker or absent ferroptosis-inducing activity.

Stereochemistry Michael Acceptor Structure-Activity Relationship

Lepadin H vs. Uncharacterized Lepadins: Availability of Validated Synthetic Route and Configuration Confirmation

Lepadin H benefits from multiple published total synthesis routes that enable reliable, scalable production and unambiguous configuration determination [1][2][3]. The 2004 Pu and Ma total synthesis of lepadins B, D, E, and H definitively established the configuration of lepadin H, while the 2021 collective asymmetric synthesis by Ma, He, Wang, and Tong provided a 10-step route from a common DHQ core applicable to lepadins A–E and H [2][3]. In contrast, many lepadin family members lack validated synthetic routes or complete configurational characterization, creating procurement and experimental reproducibility risks.

Total Synthesis Configuration Determination Scalability

High-Value Research and Procurement Scenarios for Lepadin H


Ferroptosis Mechanism Studies and Drug Discovery

Lepadin H serves as a validated small-molecule probe for investigating ferroptosis via the classical p53-SLC7A11-GPX4 pathway. Procurement is warranted for research programs examining iron-dependent cell death mechanisms, as lepadin H provides a structurally defined, synthetic accessible tool compound with demonstrated pathway-specific activity that distinguishes it from other ferroptosis inducers (e.g., erastin, RSL3) [1].

In Vivo Antitumor Efficacy and Toxicity Assessment

Lepadin H is uniquely positioned for in vivo oncology studies based on published xenograft data confirming significant tumor growth inhibition with negligible organ toxicity [1][2]. Unlike many lepadin analogs lacking in vivo validation, lepadin H offers a defined starting point for preclinical efficacy and safety evaluation in mouse models.

Structure-Activity Relationship (SAR) Studies of Lepadin Alkaloids

Lepadin H represents the trans-C2,C3 stereochemical subclass critical for Michael acceptor-dependent ferroptosis induction [1][2]. Procurement enables comparative SAR studies contrasting trans-configured ferroptosis inducers (H, E, D) against cis-configured analogs (A–C, F, G) to delineate stereochemical determinants of activity and target engagement.

Synthetic Methodology Development and Natural Product Derivatization

The established 10-step collective asymmetric synthesis of lepadin H from a common DHQ core provides a validated platform for derivatization and analog generation [1][2]. Procurement supports medicinal chemistry efforts aimed at optimizing potency, selectivity, or pharmacokinetic properties through structural modification of the lepadin H scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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